molecular formula C30H31N3O3 B2858233 N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872843-50-0

N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2858233
CAS No.: 872843-50-0
M. Wt: 481.596
InChI Key: LNDYLQNHVUJKHA-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, also known as DBIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBIBO belongs to the class of indole-based compounds and has been found to exhibit interesting biochemical and physiological properties.

Scientific Research Applications

Novel Synthesis Methods and Chemical Properties

  • OxymaPure/DIC for Synthesis of α-Ketoamide Derivatives : OxymaPure, when used with DIC, demonstrated effectiveness in synthesizing a novel series of α-ketoamide derivatives, showcasing improved yield and purity over traditional methods. This process involves the ring opening of N-acylisatin, leading to the synthesis of compounds with potential pharmacological activities (El‐Faham et al., 2013).

Applications in Drug Discovery and Development

  • Antimicrobial Activity : Compounds synthesized with similar structural motifs have been evaluated for antimicrobial activity, revealing potential as new antimicrobial agents. These findings suggest a utility in designing compounds to combat microbial resistance (Almutairi et al., 2018).
  • Analgesic and Anti-Inflammatory Activities : Derivatives synthesized from related chemical scaffolds demonstrated significant analgesic and anti-inflammatory effects in experimental models, suggesting potential applications in pain management (Yusov et al., 2019).

Chemical Sensors and Molecular Docking

  • Chemosensor Applications : Research on rhodamine-based compounds, similar in structural complexity, has shown their application as dual chemosensors for metal ions, highlighting the potential of N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide in sensor technology (Roy et al., 2019).
  • Molecular Docking for Antimicrobial Agents : The molecular docking studies of compounds within the same chemical family have identified potential antimicrobial agents, offering insights into the interaction with microbial proteins and the development of novel therapeutics (Almutairi et al., 2018).

Environmental Applications

  • Green Chemistry Approaches : Research on analogs of this compound demonstrates the importance of green chemistry in drug design and discovery, emphasizing sustainable and environmentally friendly synthetic routes (Reddy et al., 2014).

Properties

IUPAC Name

N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-3-31(4-2)28(34)22-32-21-26(25-17-11-12-18-27(25)32)29(35)30(36)33(19-23-13-7-5-8-14-23)20-24-15-9-6-10-16-24/h5-18,21H,3-4,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYLQNHVUJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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